molecular formula C10H10Cl2FN B1452078 1-(Chloromethyl)-7-fluoro-3,4-dihydroisoquinoline hydrochloride CAS No. 1185099-31-3

1-(Chloromethyl)-7-fluoro-3,4-dihydroisoquinoline hydrochloride

Cat. No. B1452078
CAS RN: 1185099-31-3
M. Wt: 234.09 g/mol
InChI Key: GBKVMQIWPWPWNC-UHFFFAOYSA-N
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Description

The description of a chemical compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include information about its appearance (solid, liquid, color, etc.) and any distinctive odors .


Synthesis Analysis

The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired compound from simpler starting materials .


Molecular Structure Analysis

The molecular structure of a compound is determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry . These techniques provide information about the arrangement of atoms in the molecule and the nature of the chemical bonds .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. This could include reactions with other compounds, its behavior under different conditions (such as heat, light, etc.), and any changes it undergoes over time .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, boiling point, solubility in various solvents, and reactivity with common reagents .

Scientific Research Applications

Synthesis and Biological Activity

The synthesis and exploration of biological activities of chloromethylisoquinoline derivatives, including compounds structurally related to 1-(Chloromethyl)-7-fluoro-3,4-dihydroisoquinoline hydrochloride, have been a subject of scientific interest. Mikhailovskii et al. (2018) synthesized 1-chloromethyl- and 1-dichloromethyl-3,3-dialkyl-3,4-dihydroisoquinolines and evaluated their hydrochlorides for potential antiarrhythmic, anticonvulsant, and analgesic activities. They reported that water-soluble 1-chloromethylisoquinoline hydrochlorides exhibited significant antiarrhythmic activity and were also active against corazole-induced convulsions. The 1-dichloromethyl derivatives showed analgesic effects comparable to metamizole sodium, highlighting the potential therapeutic applications of these compounds (Mikhailovskii et al., 2018).

Antimicrobial and Antifungal Activities

Research by Surikova et al. (2015) focused on the synthesis of 3-substituted [3,4-dihydroisoquinolin-1(2H)-ylidene]acetonitriles by replacing the chlorine atom in 1-chloromethylisoquinolines with a cyano group. The hydrochlorides of these synthesized compounds were tested for their antimicrobial and antifungal activities. They observed weak activities against Staphylococcus aureus, Escherichia coli, and Candida albicans, with the compound containing a 3-spiro-cyclopentyl radical showing the maximum activity. This work suggests that structural modifications in chloromethylisoquinoline derivatives can influence their antimicrobial properties, albeit with limited potency (Surikova et al., 2015).

Anticoagulant and Hemostatic Effects

A study by Mikhailovksii et al. (2008) synthesized 1-aroylmethyl- and 1-aryloxymethyl-3,4-dihydroisoquinolines and evaluated their effects on blood clotting. They reported that 1-aroylmethylisoquinolines exhibited a hemostatic effect, whereas 1-aryloxymethyl derivatives showed an anticoagulant effect. This indicates that chloromethylisoquinoline derivatives can be tailored to modulate blood coagulation properties, which could be valuable in therapeutic settings requiring hemostatic or anticoagulant interventions (Mikhailovksii et al., 2008).

Mechanism of Action

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Safety and Hazards

The safety and hazards associated with a compound are determined through toxicological studies and by referencing material safety data sheets (MSDS). These provide information on the compound’s toxicity, flammability, reactivity, and environmental impact .

Future Directions

Future directions could involve potential applications of the compound, further studies needed to fully understand its properties, or the development of new synthesis methods .

properties

IUPAC Name

1-(chloromethyl)-7-fluoro-3,4-dihydroisoquinoline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClFN.ClH/c11-6-10-9-5-8(12)2-1-7(9)3-4-13-10;/h1-2,5H,3-4,6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBKVMQIWPWPWNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=C(C2=C1C=CC(=C2)F)CCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Cl2FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Chloromethyl)-7-fluoro-3,4-dihydroisoquinoline hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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